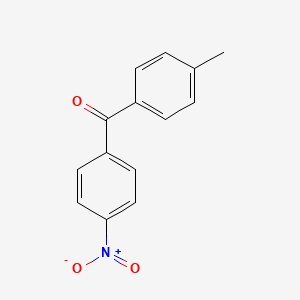

4-Methyl-4'-nitrobenzophenone

描述

Structure

3D Structure

属性

IUPAC Name |

(4-methylphenyl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(9-7-12)15(17)18/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHTOMEBQNGDWDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50276930 | |

| Record name | 4-METHYL-4'-NITROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5350-47-0 | |

| Record name | NSC32 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-METHYL-4'-NITROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Methyl 4 Nitrobenzophenone

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, remains a cornerstone for synthesizing aromatic ketones. wikipedia.org This methodology is a principal route for synthesizing 4-Methyl-4'-nitrobenzophenone, typically by reacting toluene (B28343) with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst.

The synthesis of benzophenone (B1666685) derivatives via Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution (EAS) reaction. wikipedia.orgsapub.org The mechanism proceeds through a well-defined, two-step process. msu.edumasterorganicchemistry.com

Generation of the Electrophile : The reaction begins with the activation of the acylating agent (e.g., 4-nitrobenzoyl chloride) by a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com The Lewis acid coordinates to the halogen of the acyl chloride, which polarizes the carbon-halogen bond and facilitates its cleavage. masterorganicchemistry.comlibretexts.org This results in the formation of a highly reactive and resonance-stabilized electrophile known as an acylium ion. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack and Formation of the Sigma Complex : The electron-rich π-system of the aromatic ring (e.g., toluene) acts as a nucleophile, attacking the electrophilic acylium ion. masterorganicchemistry.com This step disrupts the aromaticity of the ring and forms a carbocation intermediate, known as an arenium ion or sigma complex, which is stabilized by resonance. msu.edu

Deprotonation and Restoration of Aromaticity : In the final step, a weak base, typically AlCl₄⁻ (formed in the initial step), removes a proton from the carbon atom where the acyl group was added. wikipedia.orgmasterorganicchemistry.com This restores the stable aromatic system and regenerates the Lewis acid catalyst, yielding the final ketone product. wikipedia.org The resulting ketone is less reactive than the starting aromatic compound, which conveniently prevents further acylation reactions. libretexts.orgorganic-chemistry.org

The efficiency and yield of the Friedel-Crafts acylation are highly dependent on the optimization of reaction conditions, particularly the choice of catalyst and solvent.

Catalyst Systems : A stoichiometric amount of a Lewis acid catalyst is generally required because both the acyl chloride and the resulting ketone product can form complexes with it. wikipedia.orgorganic-chemistry.org Aluminum chloride (AlCl₃) is a traditional and effective catalyst. masterorganicchemistry.com However, research has explored other Lewis acids like iron(III) chloride (FeCl₃) and zinc chloride (ZnCl₂) to develop more environmentally benign or reusable systems. imist.ma Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and zinc chloride, have also been employed as both a catalyst and a green solvent, showing high yields under microwave irradiation. rsc.org

Reaction Conditions : Temperature and solvent choice are critical. Low temperatures are often necessary to control the reaction's exothermicity and minimize side product formation. The selection of a solvent can influence catalyst activity and solubility. For instance, ionic liquids have been investigated as dual catalyst-solvent systems, in some cases demonstrating higher catalytic activity than conventional organic solvents. researchgate.net

Below is a table summarizing the impact of different catalyst systems on Friedel-Crafts reactions.

| Catalyst System | Typical Solvent | Key Advantages/Disadvantages | Reference |

|---|---|---|---|

| AlCl₃ (Aluminum chloride) | Nitrobenzene, Dichloromethane | Highly effective and common; requires stoichiometric amounts; moisture sensitive. | wikipedia.orgmasterorganicchemistry.comguidechem.com |

| FeCl₃ (Iron(III) chloride) | Ionic Liquids (e.g., BmimCl) | Can offer higher catalytic activity in specific solvent systems. | researchgate.net |

| ZnCl₂ (Zinc chloride) | Ionic Liquids, Acetonitrile | Often used in "green" methodologies; can be part of reusable catalyst systems. | rsc.orgresearchgate.net |

| Zeolites | Solvent-free or organic solvents | Environmentally friendly solid acid catalyst, but may have limitations. | imist.ma |

Regioselectivity in Friedel-Crafts acylation is dictated by the directing effects of substituents already present on the aromatic ring. alexandonian.com In the synthesis of this compound from toluene and 4-nitrobenzoyl chloride, the methyl group on the toluene ring governs the position of the incoming acyl group.

The methyl group (-CH₃) is an electron-donating group, which activates the aromatic ring towards electrophilic attack. lumenlearning.com It is classified as an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho (adjacent) and para (opposite) to itself. unizin.orgpressbooks.pub This is because the carbocation intermediates formed by attack at these positions are more stabilized by resonance.

While both ortho and para products are electronically favored, the para-substituted product, this compound, is predominantly formed. This preference is due to steric hindrance; the bulky acyl group can more easily approach the less sterically crowded para position compared to the ortho positions, which are shielded by the adjacent methyl group. sapub.org Stereoselectivity is generally not a consideration in this specific reaction as it involves the formation of bonds to sp²-hybridized carbon atoms, which are planar. alexandonian.com

Nitration-Based Synthetic Routes

An alternative approach to synthesizing this compound involves the nitration of a pre-functionalized benzophenone, specifically 4-methylbenzophenone (B132839). This route also relies on the principles of electrophilic aromatic substitution, where the directing effects of the substituents on the starting material are paramount.

The nitration of 4-methylbenzophenone is typically achieved using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). uomustansiriyah.edu.iq The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺). uomustansiriyah.edu.iq

The reaction conditions must be carefully controlled. Maintaining a low temperature (e.g., below 5°C) is crucial to prevent over-nitration (the addition of multiple nitro groups) and other side reactions like oxidation of the methyl group. The nitronium ion then attacks the aromatic ring in a mechanism analogous to that of Friedel-Crafts acylation, involving the formation of a sigma complex followed by deprotonation to restore aromaticity. uomustansiriyah.edu.iq

The regiochemical outcome of the nitration of 4-methylbenzophenone is determined by the competing directing effects of the two substituents: the methyl group (-CH₃) and the benzoyl group (-C(O)Ph).

The Methyl Group (-CH₃) : As an electron-donating group, it is an activating ortho, para-director. unizin.orgpressbooks.pub It increases the electron density of the ring it is attached to, making it more nucleophilic and thus more reactive towards electrophiles.

The Carbonyl Group (-C(O)-) : As part of the benzoyl substituent, the carbonyl group is a powerful electron-withdrawing group. It is a deactivating meta-director. unizin.orglibretexts.org It pulls electron density away from the aromatic ring it is directly bonded to, making that ring less reactive in EAS reactions. lumenlearning.com

In the 4-methylbenzophenone molecule, these two effects are in opposition. The methyl group activates its ring (the tolyl ring), while the carbonyl group deactivates the other ring (the phenyl ring). Consequently, electrophilic attack by the nitronium ion will overwhelmingly favor the more electron-rich, activated tolyl ring. This leads to the formation of nitrated products on that ring, primarily at the ortho position to the methyl group (3-nitro-4-methylbenzophenone), as the para position is already occupied.

Achieving selective nitration on the deactivated phenyl ring to obtain the desired this compound is therefore challenging via this direct route. The strong activating effect of the methyl group makes it difficult to direct the nitration to the other ring, which is deactivated by the carbonyl group.

The following table summarizes the directing effects of relevant functional groups in electrophilic aromatic substitution.

| Substituent Group | Example | Effect on Reactivity | Directing Effect | Reference |

|---|---|---|---|---|

| Alkyl | -CH₃ (Methyl) | Activating (Weak) | Ortho, Para | lumenlearning.comunizin.org |

| Carbonyl (Ketone) | -COR | Deactivating (Strong) | Meta | unizin.orglibretexts.org |

| Nitro | -NO₂ | Deactivating (Strong) | Meta | lumenlearning.comunizin.org |

| Halogen | -Cl, -Br | Deactivating (Weak) | Ortho, Para | unizin.orgpressbooks.pub |

Control of Reaction Parameters for Enhanced Selectivity

The synthesis of this compound typically proceeds in two main stages: the Friedel-Crafts acylation to form 4-methylbenzophenone, followed by the nitration of this intermediate. Controlling reaction parameters at each stage is crucial for maximizing the yield of the desired para,para' isomer and minimizing side products.

Friedel-Crafts Acylation: The initial step often involves the acylation of toluene with benzoyl chloride. The methyl group of toluene is an ortho-, para-directing activator, leading to a mixture of 2-methylbenzophenone (B1664564) and 4-methylbenzophenone. sapub.orgyoutube.com To enhance selectivity for the desired 4-methyl isomer, steric hindrance is a key factor; the bulkier benzoyl group preferentially adds to the less sterically hindered para position. youtube.com

Key parameters to control during acylation include:

Temperature: The reaction is exothermic, and maintaining a low temperature is critical. youtube.com Optimal conditions often involve an addition temperature of 10°C and a subsequent reaction temperature of 30°C. guidechem.com Cooling the reaction mixture, for instance to 0°C on an ice bath, helps to control the reaction rate and improve selectivity. scribd.com

Catalyst and Molar Ratios: Anhydrous aluminum chloride (AlCl₃) is a common Lewis acid catalyst. scribd.comchemguide.co.uk A slight molar excess of the catalyst to the acylating agent (e.g., a benzoyl chloride to AlCl₃ ratio of 1:1.05) is often employed to ensure complete activation of the acyl chloride. guidechem.com

Addition Rate: Slow, dropwise addition of the acylating agent to the mixture of the aromatic substrate and catalyst is necessary to manage the exothermic nature of the reaction and prevent side reactions. youtube.com

Nitration: The second stage is the electrophilic aromatic substitution (nitration) of 4-methylbenzophenone. The goal is to selectively introduce a nitro group at the 4'-position of the unsubstituted phenyl ring.

Key parameters for selective nitration include:

Temperature: This is a critical parameter to prevent over-nitration and side reactions. Maintaining a low temperature, for example below 5°C, can selectively introduce the nitro group at the desired para position. rsc.org

Nitrating Agent: The choice and concentration of the nitrating agent (e.g., fuming nitric acid in acetic anhydride) influence the reaction's selectivity and rate. rsc.org The composition of the mixed acid (sulfuric and nitric acid) is a crucial factor, as higher water concentration can favor hydrolysis over nitration.

By carefully controlling these parameters, chemists can significantly enhance the regioselectivity of the synthesis, leading to a higher yield of the desired this compound and simplifying purification processes.

Comparative Analysis of Synthetic Strategies

Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the final desired product. jocpr.comscranton.edu An ideal reaction, such as an addition reaction, would have a 100% atom economy. jocpr.com

Traditional Route (Friedel-Crafts Acylation): The synthesis of 4-methylbenzophenone via the traditional Friedel-Crafts acylation of toluene with benzoyl chloride using AlCl₃ as a catalyst can be represented as:

C₇H₈ + C₇H₅OCl → C₁₄H₁₂O + HCl

Atom Economy Calculation:

MW of 4-methylbenzophenone (C₁₄H₁₂O) = 196.25 g/mol

MW of Toluene (C₇H₈) = 92.14 g/mol

MW of Benzoyl Chloride (C₇H₅OCl) = 140.57 g/mol

% Atom Economy = [MW of Product / (MW of all Reactants)] x 100

% Atom Economy = [196.25 / (92.14 + 140.57)] x 100 ≈ 84.3%

While the atom economy is relatively high, this calculation does not account for the stoichiometric amount of AlCl₃ catalyst that is consumed and converted into waste during workup, nor does it factor in the solvent. The actual process generates significant waste, leading to a low reaction mass efficiency. buecher.demonash.eduresearchgate.net

Greener Route (e.g., Catalytic Acylation): A greener approach might use a recyclable catalyst and an acylating agent that generates a less harmful byproduct. For example, using benzoic anhydride (B1165640) with a true, recyclable catalyst would produce benzoic acid as a byproduct, which could potentially be recovered.

C₇H₈ + (C₇H₅O)₂O → C₁₄H₁₂O + C₇H₆O₂

Atom Economy Calculation:

MW of 4-methylbenzophenone (C₁₄H₁₂O) = 196.25 g/mol

MW of Toluene (C₇H₈) = 92.14 g/mol

MW of Benzoic Anhydride ((C₇H₅O)₂O) = 226.23 g/mol

% Atom Economy = [196.25 / (92.14 + 226.23)] x 100 ≈ 61.6%

The following table summarizes a comparison of these synthetic strategies:

| Feature | Traditional Friedel-Crafts | Modern/Green Approaches |

| Catalyst | Stoichiometric AlCl₃ (consumed) | Catalytic, often recyclable (e.g., solid acids, triflic acid) |

| Waste | High (Aluminum salts, HCl) | Low (recyclable catalyst, benign byproducts) |

| Energy | Conventional heating (longer times) | Microwave irradiation (shorter times) |

| Atom Economy (Acylation) | High (theoretically) | Variable, but overall process is greener |

| Overall Efficiency | Lower due to waste and workup | Potentially higher due to catalyst recycling and reduced waste |

Ultimately, the development of catalytic processes, particularly those that can utilize benign reagents and energy sources, represents the most promising path toward the efficient and sustainable synthesis of this compound and other fine chemicals. buecher.deresearchgate.net

Challenges and Future Directions in this compound Synthesis

The synthesis of this compound, while achievable through established chemical routes, presents several challenges that impact yield, purity, and environmental footprint. Overcoming these obstacles is a key focus of current research, which is exploring innovative methodologies to create more efficient, selective, and sustainable synthetic pathways.

Challenges in Synthesis

Traditional synthetic routes, often involving Friedel-Crafts acylation followed by nitration or vice-versa, are fraught with difficulties that necessitate stringent control and complex purification procedures.

Regioselectivity: A primary challenge is controlling the position of the nitro group during electrophilic aromatic substitution. When nitrating 4-methylbenzophenone, there is a risk of forming undesired ortho-substituted isomers in addition to the desired para-substituted product. Achieving high regioselectivity often requires strict temperature control, typically maintaining conditions below 5°C to minimize the formation of these side products.

Competing Side Reactions: Beyond regiochemical impurities, other side reactions can significantly lower the yield and complicate purification. Over-nitration can lead to the formation of di-nitro products, while the methyl group is susceptible to oxidation under harsh reaction conditions. Mitigation strategies include using dilute nitric acid, precise control of stoichiometry, and performing reactions under an inert atmosphere or with the addition of radical scavengers.

Harsh Reaction Conditions: The foundational Friedel-Crafts acylation, a common method for constructing the benzophenone core, traditionally requires at least a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). researchgate.netorganic-chemistry.org These catalysts are often corrosive, moisture-sensitive, and generate significant amounts of hazardous waste during workup, posing environmental and handling challenges. researchgate.net

Purification: The presence of isomeric byproducts and products from competing reactions necessitates rigorous purification. Methods like column chromatography are often required to isolate this compound with high purity, which can be time-consuming and costly for large-scale production.

| Challenge | Description | Conventional Mitigation Strategy |

|---|---|---|

| Regioselectivity | Formation of undesired positional isomers (e.g., ortho-nitro) during the nitration step. | Strict temperature control (e.g., maintaining reaction at <5°C). |

| Side Reactions | Includes over-nitration (di-nitration) and oxidation of the methyl group. | Use of dilute HNO₃, controlled stoichiometry, inert atmospheres, or radical scavengers. |

| Harsh Conditions | Use of stoichiometric, hazardous Lewis acids (e.g., AlCl₃) and strong acids. researchgate.net | Careful handling and quenching procedures, with significant waste generation. |

| Purification | Difficulty in separating the target compound from isomers and byproducts. | Multi-step purification processes, including column chromatography. |

Future Directions in Synthesis

To address the limitations of classical methods, researchers are exploring advanced methodologies that promise greater efficiency, selectivity, and sustainability.

Advanced Catalytic Systems: The development of novel catalysts is a cornerstone of modern synthetic chemistry. For Friedel-Crafts reactions, research is focused on creating highly active, recyclable, and environmentally benign Lewis acid catalysts that can be used in smaller, catalytic amounts. researchgate.net An even more innovative approach involves palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for example, has been adapted to use nitroarenes as electrophilic partners. organic-chemistry.orgmdpi.com This opens a novel synthetic route where the C-NO₂ bond is a site for C-C bond formation, potentially streamlining the synthesis of biaryl ketones like this compound. organic-chemistry.org

Continuous Flow Chemistry: Flow chemistry is emerging as a powerful technology for chemical synthesis. nih.gov By performing reactions in continuously flowing streams through small-scale reactors, it offers superior control over parameters like temperature, pressure, and mixing. mdpi.com This precise control can significantly enhance selectivity and reduce the formation of byproducts. Furthermore, the technology allows for the safe handling of hazardous reagents and reaction intermediates, making it an attractive option for optimizing traditionally challenging steps like nitration. nih.govresearchgate.net The scalability and potential for automation also make flow chemistry a promising avenue for industrial production. nih.gov

Photocatalysis: Leveraging light to drive chemical reactions offers a green and powerful alternative to conventional thermal methods. Benzophenones are known for their photochemical properties, and photocatalysis can enable unique chemical transformations under mild conditions. semanticscholar.org Research into the photocatalytic synthesis of substituted benzophenones could lead to novel pathways that avoid harsh reagents and high temperatures, thereby reducing energy consumption and environmental impact. researchgate.net

Computational Chemistry: The use of computational tools is revolutionizing the design of synthetic routes. Methods like Density Functional Theory (DFT) can be employed to model reaction mechanisms, predict the reactivity of different substrates, and understand the factors controlling selectivity. tandfonline.com This predictive power can guide experimental work, reducing the time and resources spent on trial-and-error optimization and accelerating the development of more efficient and robust synthetic protocols. scielo.br

| Future Direction | Principle | Potential Advantages for Synthesis |

|---|---|---|

| Advanced Catalysis | Use of modern, efficient catalysts (e.g., recyclable Lewis acids, Pd-complexes for Suzuki-Miyaura coupling). researchgate.netmdpi.com | Higher selectivity, milder reaction conditions, reduced waste, and novel synthetic routes. organic-chemistry.org |

| Flow Chemistry | Reactions are conducted in a continuously flowing stream rather than in a batch reactor. nih.gov | Improved safety, precise control over reaction parameters, higher yields, and easier scalability. mdpi.com |

| Photocatalysis | Using light to initiate and drive chemical reactions, often with a photosensitizer. semanticscholar.org | Mild reaction conditions, access to unique reaction pathways, and alignment with green chemistry principles. researchgate.net |

| Computational Chemistry | Employing computer modeling (e.g., DFT) to predict reaction outcomes and mechanisms. tandfonline.com | Accelerated process optimization, rational catalyst design, and reduced experimental costs. scielo.br |

Advanced Chemical Reactivity and Transformation of 4 Methyl 4 Nitrobenzophenone

Reduction Reactions of the Nitro Group

The conversion of the nitro group into an amino group is a fundamental transformation in organic synthesis, yielding 4-amino-4'-methylbenzophenone, a valuable intermediate. This reduction can be achieved through various methods, with catalytic hydrogenation being a primary approach. However, the presence of the reducible ketone carbonyl group necessitates careful selection of reagents to ensure chemoselectivity.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro compounds. This process typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst. For the conversion of 4-Methyl-4'-nitrobenzophenone, heterogeneous catalysts are often preferred due to their ease of separation from the reaction mixture.

Commonly used catalysts include palladium on carbon (Pd/C) and Raney nickel. wikipedia.org The reaction is typically carried out in a solvent such as ethanol (B145695) under a hydrogen atmosphere. The efficiency of the reduction can be influenced by factors such as hydrogen pressure, temperature, and the choice of catalyst. For instance, using a 5% Pd/C catalyst in ethanol with hydrogen gas at atmospheric pressure is an effective strategy for this transformation.

| Catalyst | Typical Conditions | Product |

| Palladium on Carbon (Pd/C) | H₂ (1 atm), Ethanol | 4-amino-4'-methylbenzophenone |

| Raney Nickel | H₂, Solvent (e.g., Ethanol) | 4-amino-4'-methylbenzophenone |

| Platinum(IV) Oxide (PtO₂) | H₂, Solvent | 4-amino-4'-methylbenzophenone |

This table summarizes common catalysts used for the hydrogenation of aromatic nitro groups.

A significant challenge in the reduction of this compound is the potential for the simultaneous reduction of the ketone carbonyl group. To avoid this, chemoselective reduction methods are employed, which specifically target the nitro group while leaving the carbonyl intact.

Several reagent systems have been developed for this purpose. Traditional methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). scispace.comcsbsju.edu These reagents are effective at reducing the nitro group without affecting the ketone.

More modern approaches offer milder and more selective conditions. For example, a system of sodium borohydride (B1222165) (NaBH₄) combined with iron(II) chloride (FeCl₂) has been shown to be highly effective for the selective reduction of nitro groups in the presence of other reducible functionalities like esters, a principle applicable here. researchgate.net Another advanced technique involves the use of an iron(salen) complex as a catalyst with phenylsilane (B129415) (PhSiH₃) as the reducing agent. This system demonstrates high chemoselectivity, reducing nitro groups while preserving carbonyls. nih.gov In contrast, using a more active reductant like pinacol (B44631) borane (B79455) (HBpin) with the same catalyst can lead to the reduction of both the nitro and carbonyl groups. nih.gov

| Reagent/System | Key Features | Selectivity |

| Tin (Sn) / HCl | Classic method using an easily oxidized metal in acid. scispace.com | High for nitro group over ketone. |

| Iron (Fe) / HCl | Similar to Sn/HCl, often used industrially. wikipedia.org | High for nitro group over ketone. |

| NaBH₄ / FeCl₂ | Milder conditions, high yields reported for selective nitro reduction. researchgate.net | Excellent chemoselectivity. |

| Iron(salen) / PhSiH₃ | Homogeneous catalysis under mild, room temperature conditions. nih.gov | Excellent chemoselectivity for nitro group. |

This table compares various chemoselective methods for the reduction of the nitro group in the presence of a ketone.

The reduction of an aromatic nitro group to an amine is a complex, multi-step process involving a total six-electron transfer. Mechanistic studies have elucidated the probable reaction pathway, which proceeds through several key intermediates. researchgate.net

The classical Haber-Lukashevich mechanism outlines the sequential transformation:

Nitro (Ar-NO₂) to Nitroso (Ar-NO): The reduction begins with a two-electron reduction of the nitro group to form a nitroso intermediate.

Nitroso (Ar-NO) to Hydroxylamine (B1172632) (Ar-NHOH): The nitroso compound is then further reduced in another two-electron step to yield the corresponding N-arylhydroxylamine.

Hydroxylamine (Ar-NHOH) to Amine (Ar-NH₂): The final stage is the two-electron reduction of the hydroxylamine to the final amine product.

Under most catalytic hydrogenation conditions, the intermediate nitroso and hydroxylamine species are highly reactive and are not typically isolated from the reaction mixture. orientjchem.org Modern mechanistic investigations using techniques like mass spectrometry and kinetic studies have supported the presence of these intermediates. nih.gov More advanced theoretical models, such as the orbital-based Dorfman mechanism, provide a deeper understanding of the catalyst's role and the electronic interactions at the molecular level during the hydrogenation process. researchgate.net

Oxidation Reactions of the Methyl Group

The methyl group of this compound can be selectively oxidized to a carboxylic acid, yielding 4-(4-nitrobenzoyl)benzoic acid. This transformation requires potent oxidizing agents, and reaction conditions must be carefully controlled to prevent unwanted side reactions or degradation of the aromatic rings, particularly given the presence of the deactivating nitro group.

The conversion of an aromatic methyl group to a carboxylic acid is a valuable synthetic transformation. For this compound, this process involves a six-electron oxidation. The resulting product, 4-(4-nitrobenzoyl)benzoic acid, is a dunctionalized molecule with potential applications as a monomer or synthetic intermediate. The reaction is typically performed under harsh conditions due to the stability of the methyl C-H bonds and the deactivating nature of the benzophenone (B1666685) core and the nitro group. google.com

The choice of oxidizing agent is critical for the successful and selective oxidation of the methyl group. Strong, classical oxidants are often required to achieve the desired transformation.

Potassium Permanganate (B83412) (KMnO₄): This is a powerful and common oxidizing agent for converting alkylarenes to carboxylic acids. The reaction is typically conducted in an aqueous solution, sometimes with a co-solvent like pyridine, under heated conditions. chemspider.com

Chromium-based Reagents: Reagents like potassium dichromate (K₂Cr₂O₇) in sulfuric acid are also capable of performing this oxidation. reddit.com

Nitric Acid (HNO₃): Concentrated nitric acid can also be used, although it requires careful temperature control to avoid further nitration of the aromatic rings.

Catalytic Oxidation: For substrates that are particularly resistant to oxidation, specialized systems may be employed. For instance, methyl groups on rings with deactivating substituents (like nitro groups) have been successfully oxidized using vanadium pentoxide (V₂O₅) or manganese dioxide (MnO₂) in sulfuric acid at elevated temperatures. google.com

Controlling the reaction temperature and the stoichiometry of the oxidant is crucial to maximize the yield of the carboxylic acid and minimize side-product formation.

| Oxidizing Agent | Typical Conditions | Suitability |

| Potassium Permanganate (KMnO₄) | Aqueous solution, heat | Effective, but can be aggressive. chemspider.com |

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Acidic medium, heat | Strong oxidant for robust substrates. |

| Vanadium Pentoxide (V₂O₅) / H₂SO₄ | Elevated temperature (e.g., ~150 °C) | Suitable for oxidation-resistant aryl methyl groups. google.com |

| Molecular Oxygen / Metal Catalysts | Co(OAc)₂/NaBr, heat | A more modern approach to aerobic oxidation. organic-chemistry.org |

This table presents a selection of oxidizing agents for the conversion of the methyl group to a carboxylic acid.

Elucidation of Oxidation Reaction Pathways

The oxidation of this compound can proceed through different pathways, primarily involving the methyl group, which is susceptible to oxidation. While specific, detailed mechanistic studies exclusively on this molecule are not extensively documented in the provided literature, the oxidation pathways can be elucidated based on established principles of organic chemistry and studies of related compounds.

The methyl group can be oxidized to various functional groups of increasing oxidation states, such as a primary alcohol, an aldehyde, and ultimately a carboxylic acid. The specific product obtained often depends on the oxidizing agent used and the reaction conditions. For instance, strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) would likely oxidize the methyl group completely to a carboxylic acid, yielding 4-carboxy-4'-nitrobenzophenone.

Conversely, milder oxidizing agents might allow for the isolation of intermediate oxidation products. For example, reagents like manganese dioxide (MnO₂) are often used for the selective oxidation of benzylic alcohols to aldehydes. Therefore, a multi-step approach involving the initial conversion of the methyl group to a hydroxymethyl group, followed by oxidation, could yield 4-formyl-4'-nitrobenzophenone.

It is also important to consider that under certain conditions, competing reaction pathways could occur. For instance, harsh oxidation conditions might lead to the degradation of the benzophenone core. The presence of the electron-withdrawing nitro group can influence the reactivity of the aromatic ring, potentially making it more resistant to oxidative cleavage compared to the methyl-substituted ring.

A plausible reaction pathway for the complete oxidation of the methyl group is initiated by the abstraction of a hydrogen atom from the methyl group, forming a benzylic radical. This radical can then react with the oxidizing agent to form a benzylic alcohol. Subsequent oxidation steps would then convert the alcohol to an aldehyde and finally to a carboxylic acid. Each of these steps involves the transfer of electrons from the organic substrate to the oxidizing agent.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzophenone Core

The benzophenone core of this compound presents two aromatic rings with distinct electronic properties, which significantly influence the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. The directing effects of the substituents on each ring are a consequence of both inductive and resonance effects. libretexts.orglibretexts.org

On one ring, the methyl group (-CH₃) is an electron-donating group (EDG) primarily through an inductive effect and hyperconjugation. libretexts.org This donation of electron density to the aromatic ring makes it more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. unizin.org The methyl group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. organicchemistrytutor.comyoutube.com This is because the carbocation intermediates (sigma complexes) formed during ortho and para attack are more stabilized by the electron-donating methyl group. libretexts.orgorganicchemistrytutor.com

On the other ring, the nitro group (-NO₂) is a strong electron-withdrawing group (EWG) due to both its strong inductive and resonance effects. organicchemistrytutor.com This withdrawal of electron density deactivates the ring, making it significantly less reactive towards electrophiles compared to benzene. unizin.org The nitro group is a meta-director for electrophilic substitution. libretexts.orgorganicchemistrytutor.com This is because the carbocation intermediates formed during ortho and para attack are destabilized by the adjacent positive charge on the nitrogen atom of the nitro group. The meta-position, being further away, is less deactivated, and thus substitution occurs there. organicchemistrytutor.com

In the context of nucleophilic aromatic substitution (SNAr), the nitro group plays a crucial activating role. For an SNAr reaction to occur, the aromatic ring must be electron-deficient and contain a good leaving group. The strong electron-withdrawing nature of the nitro group stabilizes the negatively charged Meisenheimer complex intermediate that is formed during the reaction, thereby facilitating the substitution. nih.gov Nucleophilic attack is favored at the positions ortho and para to the nitro group.

The distinct directing effects of the methyl and nitro groups lead to a high degree of regiospecificity in further functionalization of the this compound core. This allows for the selective introduction of new functional groups onto either of the two aromatic rings.

For electrophilic substitution reactions, the ring bearing the methyl group will be preferentially attacked due to its activated nature. unizin.org An incoming electrophile will be directed to the positions ortho to the methyl group (positions 3 and 5). The para position is already occupied by the benzoyl group. Therefore, reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts alkylation/acylation will predominantly yield 3-substituted-4-methyl-4'-nitrobenzophenone derivatives.

Conversely, the ring bearing the nitro group is strongly deactivated towards electrophilic attack. unizin.org Should a reaction be forced to occur on this ring under harsh conditions, the substitution would be directed to the meta position (positions 3' and 5').

For nucleophilic aromatic substitution, the situation is reversed. The ring with the nitro group is activated for this type of reaction. nih.gov If a suitable leaving group (such as a halogen) were present on this ring, a nucleophile would preferentially attack at the positions ortho or para to the nitro group. For instance, if the molecule were 4-chloro-4'-nitrobenzophenone (B1581500) instead of this compound, a nucleophile would readily displace the chloride. In the case of this compound itself, direct SNAr is not feasible as there is no leaving group. However, the principles of regiospecificity would apply to derivatives of this compound.

The predictable regiospecificity of this compound and its derivatives makes it a valuable intermediate in the synthesis of more complex molecules. The ability to selectively functionalize each of the two aromatic rings allows for the construction of unsymmetrical benzophenone derivatives with diverse substitution patterns.

For example, the methyl group can be a handle for various transformations. As discussed, it can be oxidized to a carboxylic acid. This carboxylic acid can then be converted into an ester, an amide, or an acyl chloride, opening up a wide range of further synthetic possibilities. The nitro group, on the other hand, can be readily reduced to an amino group (-NH₂). This amino group can then be diazotized to form a diazonium salt, which is a versatile intermediate for introducing a variety of substituents, including halogens, hydroxyl groups, and cyano groups, through Sandmeyer-type reactions. The amino group can also participate in amide bond formation or be used in the construction of heterocyclic rings.

The differential reactivity of the two rings allows for a stepwise functionalization strategy. For instance, one could first perform an electrophilic substitution on the methyl-bearing ring, then reduce the nitro group, and subsequently perform a reaction on the resulting amino group. This controlled, sequential modification of the molecule is a powerful tool in the synthesis of complex targets, such as pharmaceutical compounds or materials with specific electronic or photophysical properties.

Advanced Coupling Reactions and Functionalizations

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and these methodologies have been widely applied to benzophenone derivatives to create more complex molecular architectures. researchgate.netrsc.org Three of the most prominent examples are the Suzuki, Heck, and Buchwald-Hartwig amination reactions.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.com This reaction is a versatile method for forming carbon-carbon bonds. For example, a halogenated derivative of this compound, such as 4-bromo-4'-nitrobenzophenone, could be coupled with a variety of aryl or vinyl boronic acids to introduce new substituents onto the benzophenone core. The reaction generally proceeds with high yields and tolerates a wide range of functional groups. nih.gov Studies on related benzophenone systems have demonstrated the site-selective nature of Suzuki couplings, allowing for the controlled synthesis of diarylbenzophenones. thieme-connect.comedu.krd

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Reference |

| Aryl Halide/Triflate | Aryl/Vinyl Boronic Acid | Pd(0) complex | Base (e.g., K₂CO₃, K₃PO₄) | Biaryl/Aryl-Vinyl Compound | mdpi.com |

| 2',4-Dihydroxybenzophenone bis(triflate) | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 2',4-Diarylbenzophenone | thieme-connect.com |

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. wikipedia.orgyoutube.com This reaction is particularly useful for the synthesis of substituted alkenes. A halogenated derivative of this compound could be reacted with an alkene in the presence of a palladium catalyst and a base to append a vinyl group to the benzophenone scaffold. The stereoselectivity of the Heck reaction often favors the formation of the trans isomer. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Reference |

| Aryl/Vinyl Halide | Alkene | Pd(0) complex | Base (e.g., Et₃N) | Substituted Alkene | wikipedia.org |

| Iodobenzene | Styrene | PdCl₂ | KOAc | Stilbene | wikipedia.org |

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. acsgcipr.orgwikipedia.org This reaction has become one of the most widely used methods for the synthesis of arylamines. semanticscholar.org A halogenated derivative of this compound could be coupled with a primary or secondary amine to introduce an amino functional group. Benzophenone imine can also be used as an ammonia (B1221849) equivalent to introduce a primary amino group after hydrolysis. beilstein-journals.orgmtak.hu The choice of palladium precursor, ligand, and base is crucial for the success of the reaction and depends on the specific substrates being used. beilstein-journals.orgmtak.hu

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Product | Reference |

| Aryl Halide/Triflate | Amine | Pd(OAc)₂ or Pd₂(dba)₃ | Phosphine ligand (e.g., X-Phos) | Base (e.g., KOt-Bu, Cs₂CO₃) | Arylamine | beilstein-journals.orgmtak.hu |

| 2-Bromo-13α-estrone 3-benzyl ether | Benzophenone imine | Pd(OAc)₂ | X-Phos | KOt-Bu | Aminated estrone (B1671321) derivative | beilstein-journals.org |

These palladium-catalyzed methodologies significantly expand the synthetic utility of this compound and its derivatives, enabling the construction of a vast array of complex molecules for applications in medicinal chemistry, materials science, and other areas of chemical research.

Novel Functionalization Strategies for Aryl Ketones

Aryl ketones, including this compound, are pivotal intermediates in organic synthesis. Their functionalization is key to building a diverse array of more complex molecules. Modern synthetic strategies have moved beyond classical methods to offer more controlled and versatile transformations. A significant area of development is the synthesis of unsymmetrical diaryl ketones, where two different aryl groups are attached to the carbonyl carbon.

One innovative approach involves the chelation-controlled sequential substitution of specialized amide derivatives using organometallic reagents. masterorganicchemistry.com This method allows for the stepwise introduction of two different nucleophiles. For instance, ureas possessing both an N-methoxy-N-methylamino (MMA) group (as seen in a Weinreb amide) and a 2,4-dimethoxy-1,3,5-triazinyl (DMT) amino group can serve as a synthetic equivalent of a dicationic carbonyl group. masterorganicchemistry.comchemistrysteps.com The DMT-amino group activates the carbonyl for nucleophilic attack while also preventing the common problem of overaddition, which leads to tertiary alcohols. masterorganicchemistry.com This strategy facilitates a one-pot sequential reaction with two different organometallic reagents to produce unsymmetrical ketones. masterorganicchemistry.comchemistrysteps.com

Another versatile strategy for synthesizing unsymmetrical diaryl ketones and related structures begins with commercially available aldehydes and arenes. libretexts.org This programmable protocol involves a one-pot, four-component reaction to generate benzhydryl triarylphosphonium salts. These stable intermediates can then be chemoselectively oxidized to afford the desired unsymmetrical diaryl ketone. libretexts.org This method is noted for its high yields and straightforward, operationally simple approach, providing a valuable pathway to complex ketone structures. libretexts.org

These advanced methods represent a significant step forward from traditional syntheses like the Friedel-Crafts acylation, offering greater control and modularity in the construction of highly functionalized aryl ketones. libretexts.orgorganic-chemistry.org

| Strategy | Key Reagents/Intermediates | Primary Outcome | Key Advantages | Reference |

|---|---|---|---|---|

| Chelation-Controlled Sequential Substitution | Urea with MMA and DMT groups, Organometallic Reagents (e.g., Grignard, Organolithium) | Unsymmetrical Ketones | Prevents overaddition to tertiary alcohols; Allows for one-pot sequential reactions. | masterorganicchemistry.comchemistrysteps.com |

| Programmable Conversion of Aldehydes | Aldehydes, Arenes, Ph₃P, TfOH | Unsymmetrical Diaryl Ketones | High-yielding; Operationally simple; Starts from readily available materials. | libretexts.org |

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework and deduce the connectivity of the entire molecule.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in 4-Methyl-4'-nitrobenzophenone. The presence of an electron-donating methyl group (-CH₃) and a powerful electron-withdrawing nitro group (-NO₂) on the benzophenone (B1666685) skeleton creates a distinct and predictable pattern of chemical shifts.

In the ¹H NMR spectrum, the protons on the two aromatic rings exhibit characteristic signals. The protons on the methyl-substituted ring are expected to appear more upfield compared to those on the nitro-substituted ring due to the shielding effect of the methyl group. Conversely, the strong deshielding effect of the nitro group shifts the protons on its adjacent ring significantly downfield. For instance, protons ortho to the nitro group in similar compounds like 4-nitrobenzophenone (B109985) are observed at approximately 8.2-8.35 ppm. rsc.org The methyl protons typically appear as a sharp singlet further upfield, around 2.4 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon signal is characteristically found in the downfield region, typically around 195 ppm. The ipso-carbons (the carbons directly attached to the substituents) are significantly affected. The carbon attached to the nitro group is shifted downfield, while the carbon attached to the methyl group is also influenced. Aromatic carbons ortho and para to the nitro group are deshielded, whereas those ortho and para to the methyl group are shielded.

| Compound | ¹H NMR Signals (ppm) | ¹³C NMR Signals (ppm) |

|---|---|---|

| 4-Methylbenzophenone (B132839) | 7.78-7.72 (m, 4H), 7.56 (t, 1H), 7.47 (t, 2H), 7.28 (d, 2H), 2.44 (s, 3H) rsc.org | 196.5, 143.3, 138.0, 134.9, 132.2, 130.3, 130.0, 129.0, 128.2, 21.7 rsc.org |

| 4-Nitrobenzophenone | 8.35 (d, 2H), 7.95 (d, 2H), 7.81 (d, 2H), 7.66 (t, 1H), 7.53 (t, 2H) rsc.org | 194.8, 149.8, 142.9, 136.3, 133.5, 130.7, 130.1, 128.7, 123.6 rsc.org |

| This compound (Predicted) | ~8.3 (d, 2H, H ortho to NO₂), ~7.9 (d, 2H, H meta to NO₂), ~7.7 (d, 2H, H ortho to C=O on methyl-ring), ~7.3 (d, 2H, H meta to C=O on methyl-ring), ~2.4 (s, 3H, CH₃) | ~195 (C=O), ~150 (C-NO₂), ~144 (C-CH₃), Aromatic region (123-143), ~22 (CH₃) |

While 1D NMR identifies the types of protons and carbons, 2D NMR experiments are essential for unambiguously assembling the molecular structure by revealing through-bond correlations.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY spectra would show cross-peaks between adjacent aromatic protons on each ring, confirming their ortho relationship. For example, the protons ortho to the nitro group (~8.3 ppm) would show a correlation to the protons meta to the nitro group (~7.9 ppm). No correlations would be observed between protons on the different rings or with the methyl singlet. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : This technique maps direct one-bond correlations between protons and the carbons they are attached to. youtube.com The HSQC spectrum would show a cross-peak connecting the methyl proton signal (~2.4 ppm) to the methyl carbon signal (~22 ppm). Similarly, each aromatic proton signal would correlate to its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for connecting molecular fragments. youtube.com Key HMBC correlations for this compound would include:

A three-bond correlation from the methyl protons to the two adjacent aromatic carbons on their ring.

Correlations from the aromatic protons ortho to the carbonyl group to the carbonyl carbon, linking both rings to this central functional group.

Correlations from the protons ortho to the nitro group to the ipso-carbon bearing the nitro group.

The choice of deuterated solvent can influence the chemical shifts observed in NMR spectra due to varying solvent-solute interactions. unn.edu.ng Factors such as solvent polarity, aromaticity, and hydrogen-bonding capability can cause shifts in proton and carbon resonances. pitt.edu For polar molecules like this compound, changing from a non-polar solvent like chloroform-d (B32938) (CDCl₃) to a highly polar solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) can lead to significant changes in chemical shifts, particularly for protons near the polar nitro and carbonyl groups. unn.edu.ng These shifts arise from differential stabilization of the ground and excited states of the molecule by the solvent. Generally, polar solvents will interact more strongly with the polar regions of the molecule, leading to noticeable downfield or upfield shifts compared to spectra recorded in less polar media. sysu.edu.cn

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational energy levels of molecules. Specific functional groups absorb light at characteristic frequencies, making this method an excellent tool for functional group identification.

The IR and Raman spectra of this compound are dominated by strong bands corresponding to the carbonyl and nitro functional groups.

Carbonyl (C=O) Group : The benzophenone carbonyl group typically exhibits a strong, sharp absorption band in the IR spectrum. For conjugated ketones, this C=O stretching vibration (ν(C=O)) is generally found in the range of 1640–1680 cm⁻¹.

Nitro (NO₂) Group : The nitro group is characterized by two distinct and intense stretching vibrations:

An asymmetric stretching vibration (ν_as(NO₂)) typically appears in the 1500–1560 cm⁻¹ region. scirp.org

A symmetric stretching vibration (ν_s(NO₂)) is found at a lower frequency, usually between 1300 and 1370 cm⁻¹. scirp.org

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretching (ν) | 1640 - 1680 |

| Nitro (NO₂) | Asymmetric Stretch (ν_as) | 1500 - 1560 scirp.org |

| Symmetric Stretch (ν_s) | 1300 - 1370 scirp.org |

The electronic nature of the substituents on the aromatic rings influences the vibrational frequencies of the carbonyl group. The electron-donating methyl group and the electron-withdrawing nitro group exert opposing effects on the C=O bond.

The electron-withdrawing nitro group pulls electron density away from the carbonyl group through the aromatic system (a negative resonance or -R effect). This withdrawal of electron density tends to increase the double-bond character of the C=O bond, which would typically lead to a slight increase in its stretching frequency. Conversely, the electron-donating methyl group pushes electron density towards the carbonyl (+R effect), which can decrease the C=O bond order and lower its stretching frequency. mdpi.com The final observed frequency for the carbonyl stretch in this compound is a result of the combined electronic influence of both substituents transmitted through the conjugated system. Comparing its ν(C=O) frequency to that of unsubstituted benzophenone, 4-methylbenzophenone, and 4-nitrobenzophenone allows for a quantitative assessment of these electronic effects.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the exact molecular weight and structural features of this compound.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which is crucial for confirming its elemental composition. For this compound, the molecular formula is C₁₄H₁₁NO₃. HRMS can distinguish this compound from others with the same nominal mass but different chemical formulas. The precise theoretical mass, also known as the monoisotopic mass, has been calculated for this compound.

| Molecular Formula | Nominal Mass (Da) | Exact Mass (Da) | Source |

|---|---|---|---|

| C₁₄H₁₁NO₃ | 241 | 241.07389321 | nih.gov |

In addition to providing the molecular weight, mass spectrometry bombards the molecule with electrons, causing it to break apart into characteristic fragments. The resulting fragmentation pattern serves as a molecular fingerprint, offering valuable structural information. For this compound, the analysis of its mass spectrum reveals several key fragments.

The peak with the highest mass-to-charge ratio (m/z) corresponds to the intact molecular ion ([M]⁺), which for this compound is found at m/z 241. nih.gov The most intense peak in the spectrum, known as the base peak, and other significant fragments provide evidence for the compound's structure. The primary fragmentation occurs at the bonds adjacent to the carbonyl group.

| m/z Value | Proposed Fragment Ion | Structural Formula | Significance |

|---|---|---|---|

| 241 | Molecular Ion | [C₁₄H₁₁NO₃]⁺ | Confirms the molecular weight of the parent compound. nih.gov |

| 119 | p-Methylbenzoyl Cation (4-Methylbenzoyl Cation) | [CH₃C₆H₄CO]⁺ | Results from cleavage between the carbonyl carbon and the nitrophenyl ring. This is often the base peak. nih.gov |

| 91 | Tropylium Ion | [C₇H₇]⁺ | A common rearrangement fragment formed from the loss of carbon monoxide (CO) from the p-methylbenzoyl cation. |

X-ray Crystallography for Solid-State Structure Elucidation

For this compound, a single-crystal X-ray diffraction study would reveal the molecule's precise conformation in the solid state. A key structural parameter in benzophenones is the torsion or dihedral angle between the two aromatic rings. Due to steric hindrance, the rings are typically not coplanar with the central carbonyl group but are twisted out of the plane. The specific values for these dihedral angles (C-C-C=O and C-C-N=O) would define the molecule's three-dimensional shape. While crystallographic studies on this class of compounds are common, the specific published data for the dihedral angles of this compound were not located in the searched databases.

Analysis of the crystal structure also elucidates how molecules of this compound are arranged in the crystal lattice. This packing is governed by various non-covalent intermolecular forces. For this molecule, one would expect to observe weak intermolecular interactions such as:

C–H···O Hydrogen Bonds: Interactions between hydrogen atoms on the aromatic rings and the oxygen atoms of the nitro or carbonyl groups of neighboring molecules.

π–π Stacking: Attractive interactions between the electron clouds of the aromatic rings of adjacent molecules.

Polymorphism and Supramolecular Assembly in the Solid State

The ability of a molecule to crystallize in multiple distinct crystal structures, a phenomenon known as polymorphism, is of significant interest in materials science and pharmaceuticals due to the varying physical properties of different polymorphs. While specific studies detailing the polymorphic behavior of this compound are not extensively documented in publicly available literature, the analysis of its molecular structure and comparison with related benzophenone derivatives allow for a comprehensive understanding of the factors governing its supramolecular assembly in the solid state.

Detailed Research Findings on Supramolecular Assembly:

The supramolecular assembly of this compound in the solid state is largely governed by weak hydrogen bonds and other non-covalent interactions. The electron-withdrawing nitro group and the carbonyl oxygen are effective hydrogen bond acceptors, while the aromatic C-H groups and the methyl C-H groups can act as donors.

Key intermolecular interactions that are anticipated to define the crystal structure include:

C—H···O Interactions: These are expected to be among the most significant interactions. The hydrogen atoms of the phenyl rings and the methyl group can form weak hydrogen bonds with the oxygen atoms of the nitro group and the carbonyl group of neighboring molecules. These interactions often form intricate networks, leading to the formation of chains, sheets, or more complex three-dimensional structures.

Interactive Data Table of Potential Intermolecular Interactions:

The following table summarizes the types of intermolecular interactions that are likely to be observed in the crystal structure of this compound, based on the analysis of its functional groups and data from related compounds.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Supramolecular Assembly |

| Weak Hydrogen Bond | Aromatic C-H | Carbonyl Oxygen (C=O) | 2.2 - 2.8 | Formation of molecular chains and sheets. |

| Weak Hydrogen Bond | Aromatic C-H | Nitro Oxygen (N-O) | 2.2 - 2.8 | Cross-linking of molecular motifs. |

| Weak Hydrogen Bond | Methyl C-H | Carbonyl Oxygen (C=O) | 2.3 - 2.9 | Stabilization of crystal packing. |

| Weak Hydrogen Bond | Methyl C-H | Nitro Oxygen (N-O) | 2.3 - 2.9 | Contribution to the 3D network. |

| π···π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 | Stabilizing parallel arrangements of molecules. |

In-Depth Computational Analysis of this compound Remains an Area for Future Research

Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into molecular behavior at the atomic and electronic levels. Methodologies such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are routinely employed to predict a wide array of molecular properties, guiding experimental work and providing a theoretical framework for understanding chemical phenomena. However, the application of these powerful techniques to this compound has not been extensively documented in publicly accessible scientific journals and databases.

The requested detailed analysis, encompassing specific data on molecular orbitals, electron density distribution, chemical reactivity parameters (such as proton affinity, ionization energy, and electron affinity), theoretical examinations of reaction mechanisms, simulated UV/Visible spectra, and the analysis of electronic transitions, requires dedicated computational studies. Such research would involve sophisticated software and considerable computational resources to model the molecule and solve the complex quantum mechanical equations that govern its behavior.

While general trends for benzophenone derivatives can be inferred from existing literature on similar compounds, the unique substitution pattern of this compound—featuring an electron-donating methyl group and a strong electron-withdrawing nitro group—is expected to give rise to distinct electronic and photophysical properties. A thorough computational investigation would be necessary to quantify these effects precisely.

The absence of specific studies on this compound highlights a potential area for future research. A dedicated computational analysis of this compound would contribute valuable data to the broader understanding of substituted benzophenones, which are an important class of compounds with applications in photochemistry, materials science, and organic synthesis.

Until such research is undertaken and published, a detailed, data-rich article focusing solely on the computational and theoretical investigations of this compound, as per the specified outline, cannot be generated. The scientific community awaits further exploration into the nuanced electronic and photophysical characteristics of this particular molecule.

Computational and Theoretical Investigations of 4 Methyl 4 Nitrobenzophenone

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Photophysical Properties

Understanding Photoinitiating Properties and Excited State Dynamics

Benzophenone (B1666685) and its derivatives are a significant class of compounds utilized as photoinitiators in various industrial applications, such as UV curing for coatings and inks. researchgate.netsigmaaldrich.com These molecules absorb UV light and initiate polymerization reactions by generating reactive species. The efficiency of a photoinitiator is intrinsically linked to its excited-state dynamics, which are the processes that occur immediately following light absorption.

For nitro-substituted aromatic compounds, the excited-state dynamics can be complex. Upon photoexcitation, these molecules can undergo ultrafast processes such as twisted intramolecular charge transfer (TICT). nih.gov In this process, a portion of the molecule, often the nitro group, twists relative to the aromatic ring, leading to a charge-separated state. nih.gov This charge transfer state can then relax back to the ground state through various pathways, some of which may compete with the generation of the radicals needed for polymerization. The shape of the frontier molecular orbitals in the excited state dictates the shift of electron density from the phenyl ring to the nitro group, which is characteristic of the charge-transfer process. nih.gov

The solvent polarity can strongly influence these dynamics. For instance, in some nitrostilbenes, the lifetime of the initially excited state decreases dramatically in nonpolar solvents compared to polar solvents. rsc.org This is due to the modulation of the relative energies of the excited states by the solvent, which can affect the rates of processes like intersystem crossing (ISC), where the molecule transitions from a singlet excited state to a triplet state. rsc.org The triplet state is often the key intermediate in the hydrogen abstraction mechanism for Type II photoinitiators like benzophenone.

In the case of 4-Methyl-4'-nitrobenzophenone, the presence of both an electron-donating methyl group and a strong electron-withdrawing nitro group makes its photochemistry particularly interesting. While specific ultrafast transient absorption studies on this compound are not widely available in the reviewed literature, the general principles of benzophenone photochemistry and the influence of nitro-substituents provide a framework for understanding its potential as a photoinitiator. The competition between efficient charge transfer processes involving the nitro group and the necessary intersystem crossing to the reactive triplet state would be a key factor in determining its photoinitiation efficiency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. These models are widely used in drug discovery and materials science to predict the properties of new compounds and to understand the molecular features that are important for a specific activity. nih.gov

For a QSAR study, a set of molecules with known activities is used to train a model. The chemical structures are represented by numerical descriptors that quantify various aspects of their molecular properties, such as steric, electronic, and hydrophobic characteristics. The model then attempts to find a correlation between these descriptors and the observed activity. nih.gov

A successful QSAR model could predict the photoinitiating activity of novel benzophenone derivatives, guiding the design of more efficient photoinitiators for specific applications. The presence of the electron-donating methyl group and the electron-withdrawing nitro group in this compound would significantly influence its electronic descriptors in a QSAR model.

Molecular Dynamics Simulations and Conformational Analysis

The three-dimensional shape, or conformation, of a molecule plays a crucial role in determining its physical and chemical properties. For benzophenone and its derivatives, the key conformational feature is the twist of the two phenyl rings relative to the central carbonyl group. nih.govpublish.csiro.au This twist angle is a result of a balance between two opposing effects: steric hindrance between the ortho-hydrogens on the two rings, which favors a more twisted conformation, and π-conjugation between the rings and the carbonyl group, which favors a more planar arrangement. publish.csiro.au

Computational methods, such as semi-empirical conformational energy calculations, can be used to map the potential energy surface of the molecule as a function of the two phenyl ring twist angles. cdnsciencepub.comcdnsciencepub.com These energy maps reveal the minimum energy conformations, which are the most stable and therefore the most likely to be populated at a given temperature. cdnsciencepub.comcdnsciencepub.com

Studies on a variety of substituted benzophenones have shown that the twist angles can vary significantly depending on the nature and position of the substituents. nih.gov For instance, bulky substituents in the ortho positions can lead to a large ring twist. nih.gov In 4-substituted and 4,4'-disubstituted benzophenones, where the substituents are far from the point of steric clash, the conformational preferences are still influenced by a combination of steric and electronic effects. publish.csiro.au It has been suggested that for these compounds, steric effects are of predominant importance, while conjugative interactions from the substituents play a minor role. publish.csiro.au

For this compound, the substituents are in the para positions, so direct steric hindrance between them is not a factor. However, their electronic properties could subtly influence the preferred conformation.

| Compound | Ring Twist Angle (degrees) |

|---|---|

| 2,2'-dihydroxy-4,4'-dimethoxybenzophenone | 37.85 |

| 4,4'-bis(diethylamino)benzophenone | 49.83 |

| 3,4-dihydroxybenzophenone | 49.84 |

| 3-hydroxybenzophenone | 51.61 |

| Unsubstituted Benzophenone (orthorhombic) | 54 |

| 4-Chloro-4'-hydroxybenzophenone | 64.66 |

| Unsubstituted Benzophenone (monoclinic) | 65 |

| 2-amino-2',5-dichlorobenzophenone | 83.72 |

In addition to the intramolecular forces that determine the conformation of a single molecule, intermolecular interactions play a critical role in the properties of materials in the condensed phases (liquids and solids). Molecular dynamics (MD) simulations are a powerful tool for studying these interactions and the resulting structure and dynamics of molecules in solution and in the solid state. nih.govrsc.org

In the solid state, molecules pack into a crystal lattice, and the arrangement of the molecules is determined by a complex interplay of intermolecular forces, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces. mdpi.com For benzophenone derivatives, the packing forces in the crystal can also influence the conformation of the individual molecules. nih.gov

In solution, the interactions between the solute molecule and the solvent molecules become important. MD simulations can be used to model the solvation of this compound in different solvents and to understand how the solvent affects its conformational preferences and dynamics.

Quantum Chemical Descriptors for Predicting Properties

Quantum chemistry provides a powerful set of tools for calculating the electronic structure and properties of molecules from first principles. Density Functional Theory (DFT) is a widely used quantum chemical method that can provide accurate predictions of various molecular properties. scialert.net

For this compound, DFT calculations can be used to compute a wide range of quantum chemical descriptors that can be used to predict its properties and reactivity. These descriptors include:

Optimized Geometry: DFT can be used to find the minimum energy geometry of the molecule, providing information about bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical hardness and can be related to its stability and reactivity. scialert.net

Molecular Electrostatic Potential (MEP): The MEP map shows the distribution of charge on the surface of the molecule, indicating regions that are electron-rich (and thus susceptible to electrophilic attack) and regions that are electron-poor (susceptible to nucleophilic attack). researchgate.net

Excited State Properties: Time-dependent DFT (TD-DFT) can be used to calculate the energies of the excited states of the molecule, which is crucial for understanding its photochemistry and its potential as a photoinitiator. These calculations can predict the UV-Vis absorption spectrum of the molecule.

By calculating these and other descriptors for this compound and related compounds, it is possible to gain a deep understanding of the structure-property relationships in this class of molecules and to rationally design new compounds with desired properties.

| Property | This compound | 3-Methyl-4'-nitrobenzophenone |

|---|---|---|

| Molecular Formula | C14H11NO3 | C14H11NO3 |

| Molecular Weight | 241.24 g/mol | 241.24 g/mol |

| XLogP3 | 3.7 | 3.8 |

| Hydrogen Bond Donor Count | 0 | 0 |

| Hydrogen Bond Acceptor Count | 3 | 3 |

| Rotatable Bond Count | 2 | 2 |

Research on Derivatives and Analogs of 4 Methyl 4 Nitrobenzophenone

Synthesis and Characterization of Novel Functionalized Benzophenone (B1666685) Derivatives

The synthesis of novel derivatives from 4-Methyl-4'-nitrobenzophenone allows for the systematic modification of its chemical and physical properties. By targeting the existing functional groups or by adding new ones to the aromatic rings, researchers can create a library of related compounds for various applications.

Modifications at the Nitro and Methyl Positions

The nitro and methyl groups on the this compound scaffold are primary sites for chemical transformation, providing pathways to a range of other functionalized derivatives .

The nitro group is readily reduced to an amino group, which is a key functional group in the synthesis of dyes, pharmaceuticals, and polymers. Catalytic hydrogenation is a common and efficient method for this transformation. For instance, the selective reduction of the nitro group to form 4-amino-4'-methylbenzophenone can be achieved using catalysts like Palladium on carbon (Pd/C) in a solvent such as ethanol (B145695) under a hydrogen atmosphere . The use of transfer hydrogenation, with a hydrogen donor like ammonium (B1175870) formate, can also accelerate this reaction .

Conversely, the methyl group can be oxidized to a carboxylic acid, yielding 4-(4-carboxybenzoyl)nitrobenzene. This transformation introduces a new site for reactions such as esterification or amidation. The rate of oxidation of a methyl group on an aromatic ring is influenced by the electronic nature of other substituents on the ring nih.gov. The presence of the electron-withdrawing nitro group in the other ring can affect the reaction conditions required for this oxidation. To prevent unwanted side reactions during synthesis, such as the oxidation of the methyl group, radical scavengers can be employed, or the reaction can be conducted under an inert atmosphere .

| Transformation | Functional Group Targeted | Product Functional Group | Typical Reagents |

| Reduction | Nitro (-NO₂) | Amino (-NH₂) | H₂, Pd/C; Ammonium formate |

| Oxidation | Methyl (-CH₃) | Carboxylic Acid (-COOH) | Strong oxidizing agents (e.g., KMnO₄, CrO₃) |

Incorporation of Halogen, Alkoxy, and Other Substituents

The introduction of additional substituents onto the benzophenone core is a key strategy for creating derivatives with diverse properties. Halogens and alkoxy groups are common additions that can significantly alter the electronic and steric profile of the molecule.

The primary method for introducing substituents onto the aromatic rings is through electrophilic aromatic substitution. The directing effects of the existing methyl and nitro groups play a crucial role in determining the position of the incoming group. The methyl-substituted ring is activated towards electrophilic attack, directing incoming electrophiles to the ortho and para positions. The nitro-substituted ring is strongly deactivated, directing incoming electrophiles to the meta position.

A common synthetic route to substituted benzophenones is the Friedel-Crafts acylation. For example, the synthesis of halogenated analogs can be achieved by acylating a substituted benzene (B151609) with a substituted benzoyl halide. A patented process describes the preparation of 3-fluoro-4-nitrobenzophenone compounds by the Friedel-Crafts acylation of a substituted benzene derivative with a 3-fluoro-4-nitrobenzoyl halide, using a Lewis acid catalyst like aluminum chloride google.com. This methodology can be adapted to synthesize various halogenated derivatives.

Similarly, alkoxy groups can be introduced. A process for manufacturing pharmaceutical intermediates involves the regioselective nitration of 4-hydroxy-3-methoxy-4'-methylbenzophenone google.com. This highlights a multi-step process where an alkoxy (methoxy) group is already present before the introduction of a nitro group, leading to a highly functionalized benzophenone derivative.

Design of Analogs with Tunable Electronic Properties

The inherent electronic asymmetry of this compound, with its electron-donating methyl group and electron-withdrawing nitro group, makes it an excellent platform for designing analogs with finely tuned electronic properties . By systematically varying the substituents on the phenyl rings, researchers can modulate the molecule's electron density distribution, which in turn affects its reactivity, photophysical properties, and biological activity.

The electronic effect of different substituents can be quantified using methods like Hammett analysis, which correlates reaction rates and equilibrium constants with parameters that represent the electron-donating or electron-withdrawing power of substituents . For example, replacing the methyl group with a stronger electron-donating group like a methoxy group, or replacing the nitro group with a different electron-withdrawing group like a cyano or trifluoromethyl group, would predictably alter the electronic character of the molecule.

This ability to tune electronic properties is crucial in materials science, particularly in the development of materials for organic light-emitting diodes (OLEDs), where the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for device performance . Benzophenone derivatives are also explored as photosensitizers, and modifying their electronic structure can change their light-absorbing properties .

| Substituent Type | Position | Electronic Effect | Potential Impact |

| Electron-Donating (e.g., -OCH₃, -NH₂) | Ring A (with methyl) | Increases electron density | Alters reactivity, modifies HOMO/LUMO levels |